molecular formula C15H12BrN3O2S B214778 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B214778
M. Wt: 378.2 g/mol
InChI Key: SHUGCZJXBFCUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which has been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed to work by binding to the active site of the target enzyme and preventing its activity. This can lead to downstream effects on cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of cellular signaling pathways. However, one limitation is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One possibility is to study its effects on other enzymes and cellular processes, in order to gain a more complete understanding of its mechanism of action. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there may be opportunities to modify the structure of this compound in order to improve its potency or selectivity for certain targets.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to inhibit certain enzymes has been linked to a variety of biological activities, including anti-cancer and anti-inflammatory effects. While there are still many unknowns about the mechanism of action of this compound, there are many potential future directions for research in this area.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves several steps. First, 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-bromo-4-methoxyaniline in the presence of a base to form the desired product.

Scientific Research Applications

3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase CK2 and phosphodiesterase 5 (PDE5). Inhibition of these enzymes has been linked to a variety of biological activities, including anti-cancer and anti-inflammatory effects.

properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C15H12BrN3O2S/c1-8-3-5-11-14(19-22-18-11)13(8)17-15(20)9-4-6-12(21-2)10(16)7-9/h3-7H,1-2H3,(H,17,20)

InChI Key

SHUGCZJXBFCUSV-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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